molecular formula C10H22S2 B1595688 Di-tert-butyl polysulfide CAS No. 68937-96-2

Di-tert-butyl polysulfide

Cat. No.: B1595688
CAS No.: 68937-96-2
M. Wt: 206.4 g/mol
InChI Key: SEZZRXXPRCBINH-UHFFFAOYSA-N
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Description

Di-tert-butyl polysulfidetyl, also known as di-tert-butyl polysulfide, is an organic sulfur compound with the chemical formula C8H18S5. It is a colorless liquid with a low viscosity and a slight characteristic odor. This compound is primarily used as an additive in industrial lubricants due to its excellent anti-wear properties .

Mechanism of Action

Target of Action

Polysulfides, di-tert-Bu, primarily target peroxyl radicals . These radicals are highly reactive and can cause oxidative stress in biological systems. Polysulfides act as radical-trapping antioxidants (RTAs), neutralizing these radicals and preventing them from causing damage .

Mode of Action

Polysulfides, di-tert-Bu, interact with peroxyl radicals through a homolytic substitution mechanism . The reaction persists at elevated temperatures (160 °C), enabling tetrasulfides to outperform their 1-oxides as RTAs . This reactivity is unique to higher polysulfides (n ≥ 4), as homolytic substitution on them at S2 yields stabilized perthiyl radicals .

Biochemical Pathways

The primary biochemical pathway affected by polysulfides, di-tert-Bu, is the oxidative stress pathway . By trapping peroxyl radicals, polysulfides help to maintain the oxidative balance in the system. This can contribute to the overall health and functioning of the organism .

Pharmacokinetics

Polysulfides, di-tert-Bu, is slightly soluble in water and volatilizes significantly from the aquatic compartment . . These properties may affect the compound’s bioavailability and distribution in the environment.

Result of Action

The primary result of the action of polysulfides, di-tert-Bu, is the neutralization of peroxyl radicals . This reduces oxidative stress and can contribute to the oxidative stability of various products, including lubricants and other petroleum-derived products . It also suggests that polysulfides may contribute to the biological activity of plant-derived polysulfides .

Action Environment

The action of polysulfides, di-tert-Bu, can be influenced by environmental factors. For example, the compound’s reactivity persists at elevated temperatures , which could influence its efficacy in different environments. Additionally, its solubility and volatility can affect its distribution in the environment . Its strong adsorption on soil and sediment particles suggests that it may be more active in these environments .

Biochemical Analysis

Biochemical Properties

Polysulfides, di-tert-Bu, play a crucial role in biochemical reactions, particularly due to their antioxidant properties. These compounds can interact with various enzymes, proteins, and other biomolecules. For instance, polysulfides, di-tert-Bu, have been shown to interact with peroxyl radicals, effectively suppressing their activity and preventing oxidative damage . This interaction is facilitated by the homolytic substitution mechanism, which is unique to higher polysulfides (n ≥ 4) and results in the formation of stabilized perthiyl radicals . Additionally, polysulfides, di-tert-Bu, may interact with enzymes involved in oxidative stress responses, further enhancing their antioxidant capabilities.

Cellular Effects

Polysulfides, di-tert-Bu, exhibit significant effects on various cell types and cellular processes. These compounds can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, polysulfides, di-tert-Bu, have been reported to enhance the expression of antioxidant genes, thereby bolstering the cell’s defense mechanisms against oxidative stress . Furthermore, these compounds can affect cellular metabolism by interacting with key metabolic enzymes, leading to alterations in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of action of polysulfides, di-tert-Bu, involves several key processes. At the molecular level, these compounds exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Polysulfides, di-tert-Bu, can bind to peroxyl radicals, neutralizing them and preventing oxidative damage . Additionally, these compounds can inhibit or activate enzymes involved in oxidative stress responses, thereby modulating the cell’s antioxidant capacity. Changes in gene expression induced by polysulfides, di-tert-Bu, further contribute to their protective effects against oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of polysulfides, di-tert-Bu, can change over time due to factors such as stability and degradation. These compounds are known to be relatively stable at ambient temperatures but can degrade at elevated temperatures . Over time, the antioxidant activity of polysulfides, di-tert-Bu, may diminish as the compounds degrade, leading to reduced efficacy in preventing oxidative damage. Long-term studies have shown that polysulfides, di-tert-Bu, can have lasting effects on cellular function, particularly in terms of enhancing antioxidant defenses and reducing oxidative stress .

Dosage Effects in Animal Models

The effects of polysulfides, di-tert-Bu, vary with different dosages in animal models. At low to moderate doses, these compounds exhibit beneficial effects, such as enhanced antioxidant capacity and protection against oxidative damage . At high doses, polysulfides, di-tert-Bu, can have toxic or adverse effects, including potential damage to red blood cells and anemia . It is essential to determine the optimal dosage to maximize the beneficial effects while minimizing any potential toxicity.

Metabolic Pathways

Polysulfides, di-tert-Bu, are involved in various metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress responses. These compounds can modulate metabolic flux by influencing the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production . The antioxidant properties of polysulfides, di-tert-Bu, are closely linked to their ability to interact with and neutralize reactive oxygen species, thereby protecting cells from oxidative damage.

Transport and Distribution

Within cells and tissues, polysulfides, di-tert-Bu, are transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of polysulfides, di-tert-Bu, in areas where they can exert their antioxidant effects . The transport and distribution of these compounds are crucial for their efficacy in protecting cells from oxidative stress.

Subcellular Localization

Polysulfides, di-tert-Bu, exhibit specific subcellular localization, which is essential for their activity and function. These compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of polysulfides, di-tert-Bu, allows them to interact with key biomolecules and enzymes involved in oxidative stress responses, thereby enhancing their protective effects.

Preparation Methods

Di-tert-butyl polysulfidetyl can be synthesized through various methods. One common synthetic route involves the reaction of tert-butylthiol with sulfur dichloride (SCl2) or disulfur dichloride (S2Cl2). The reaction typically occurs under controlled conditions to ensure the desired polysulfide chain length . Industrial production methods often involve olefin sulfurization, where alkenes and sulfur are heated together at high temperatures to produce branched polysulfides .

Chemical Reactions Analysis

Di-tert-butyl polysulfidetyl undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include various sulfur-containing compounds, such as disulfides and thiols .

Properties

IUPAC Name

1-(2,2-dimethylpropyldisulfanyl)-2,2-dimethylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22S2/c1-9(2,3)7-11-12-8-10(4,5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZZRXXPRCBINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CSSCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501345810
Record name Bis(2,2-dimethylpropyl) disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37552-63-9
Record name Bis(2,2-dimethylpropyl) disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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